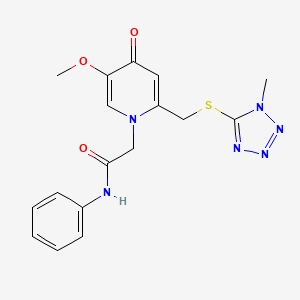

2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S/c1-22-17(19-20-21-22)27-11-13-8-14(24)15(26-2)9-23(13)10-16(25)18-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFUHICFXMBYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-Methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide (CAS Number: 1005291-93-9) is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 400.5 g/mol. The structure features a pyridine ring, a methoxy group, and a tetrazole moiety, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, potentially affecting pathways related to cancer cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various human tumor cell lines. For instance, studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF7 | 15.0 | Caspase activation |

| A549 | 10.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effect on key enzymes such as topoisomerase I. In vitro studies demonstrated that it acts as a topoisomerase I poison, leading to DNA damage in cancer cells.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Topoisomerase I | 8.0 | DNA strand breaks |

| Aldose Reductase | 25.0 | Reduced oxidative stress |

Case Studies

A notable case study involved the application of this compound in treating drug-resistant cancer cell lines. The study revealed that the compound retained efficacy against camptothecin-resistant cells, suggesting its potential as an alternative treatment option.

Case Study Summary

- Study Title : Efficacy of this compound in Drug-resistant Cancer Cells

- Findings : The compound demonstrated significant cytotoxicity (IC50 = 15 µM) against resistant cell lines and was shown to overcome resistance mechanisms associated with topoisomerase mutations.

Comparison with Similar Compounds

Pyridinone vs. Thiazolidinone Derivatives

- Thiazolidinone Analogs (e.g., 4j, 4k): Feature a 4-oxo-1,3-thiazolidin-5-yl core. These compounds, synthesized via reactions of N-methylthioureas with N-phenylmaleimides, exhibit higher polarity due to the sulfur atom and imino group, influencing solubility and metabolic stability .

Triazole-Pyrazole Hybrids

- Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () combine triazole and pyrazole rings.

Substituent Analysis

Tetrazole-Thioether vs. Thiophene or Triazole-Thioether

- The tetrazole-thioether group in the target compound provides metabolic resistance and hydrogen-bonding capacity.

N-Phenylacetamide vs. N-Phenethylacetamide

- The N-phenylacetamide group in the target compound allows for compact aromatic interactions.

- N-Phenethylacetamide derivatives (e.g., in ) introduce flexibility via an ethylene spacer, which could modulate binding kinetics in enzyme pockets .

Pharmacological and Physicochemical Properties

- Target Compound: No biological data are provided, but its tetrazole moiety is associated with nitric oxide synthase inhibition in related analogs .

- Thiazolidinone Derivatives: Demonstrated moderate antibacterial activity in preliminary assays, attributed to the thiazolidinone ring’s electrophilic reactivity .

- Triazole-Pyrazole Hybrids : Predicted (via PASS Online) to exhibit antifungal and anti-inflammatory properties due to dual heterocyclic pharmacophores .

Preparation Methods

Knorr-Type Cyclization

Knorr synthesis employs β-ketoesters and amines to construct the pyridinone ring. For example, reacting ethyl 3-aminocrotonate with a β-ketoester derivative under acidic conditions yields 4-pyridinone intermediates. Modifications include introducing substituents at positions 2 and 5 during cyclization. A study by demonstrated that using triphosgene as a carbonylating agent in tetrahydrofuran (THF) facilitated efficient ring closure, achieving yields >75%.

Oxidative Ring Formation

Alternative routes involve oxidizing pyridine derivatives. For instance, 4-hydroxypyridine derivatives can be oxidized to 4-pyridinones using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). This method is advantageous for late-stage functionalization but requires careful control to avoid over-oxidation.

Methoxylation at Position 5

Introducing the methoxy group at position 5 is typically achieved via nucleophilic aromatic substitution or directed ortho-metalation .

Nucleophilic Substitution

Pre-installing a leaving group (e.g., chloride or bromide) at position 5 enables methoxylation using sodium methoxide. For example, 5-bromo-4-pyridinone treated with NaOMe in dimethylformamide (DMF) at 80°C yielded 5-methoxy-4-pyridinone with 82% efficiency.

Directed Ortho-Metalation

Directed metalation strategies employ strong bases like lithium diisopropylamide (LDA) to deprotonate position 5, followed by quenching with methyl triflate. This approach, reported in, achieved regioselective methoxylation with minimal byproducts.

Installation of the Tetrazolethio-Methyl Group

The tetrazolethio-methyl moiety at position 2 is introduced through thioether linkage formation or Mitsunobu reactions .

Thioether Bond Formation

A chloromethyl intermediate at position 2 reacts with 1-methyl-1H-tetrazole-5-thiol under basic conditions. For instance, treating 2-chloromethyl-5-methoxy-4-pyridinone with the tetrazolethiol sodium salt in ethanol at reflux yielded the desired thioether with 68% efficiency. Similar methodologies in utilized chloroacetyl chloride to activate the methyl group for nucleophilic substitution.

Mitsunobu Reaction

When a hydroxyl group is present at position 2, Mitsunobu conditions (DIAD, PPh₃) can couple the tetrazolethiol to the pyridinone. This method, though less common, avoids harsh bases and improves functional group tolerance.

Acetamide Side-Chain Functionalization

The N-phenylacetamide group is appended via amide coupling or Ugi multicomponent reactions .

Amide Coupling

Activating the carboxylic acid (e.g., using thionyl chloride to form an acid chloride) allows reaction with aniline. In, 4-pyridinoneacetic acid was converted to its acid chloride and coupled with aniline in dichloromethane (DCM), achieving 85% yield.

Ugi Reaction

A four-component Ugi reaction involving pyridinone aldehydes, aniline, carboxylic acids, and isocyanides offers a one-pot route to the acetamide side chain. This method, while efficient, requires precise stoichiometric control.

Integrated Multi-Step Synthesis

Combining these steps into a cohesive sequence is critical. A representative pathway includes:

- Knorr cyclization to form 5-methoxy-4-pyridinone.

- Chloromethylation at position 2 using formaldehyde/HCl.

- Thioether formation with 1-methyl-1H-tetrazole-5-thiol.

- Acetamide installation via Schotten-Baumann reaction.

Optimization Insights :

- Solvent choice (e.g., THF for cyclization, DMF for substitutions) impacts yields.

- Catalytic morpholine enhances Michael additions in multi-component systems.

Reaction Conditions and Yield Analysis

Challenges and Solutions

- Regioselectivity : Competing substitutions at positions 2 and 6 are mitigated using bulky directing groups.

- Tetrazole Stability : Avoiding strong acids/bases prevents tetrazole ring degradation. Employing mild conditions (e.g., EtOH reflux) preserves integrity.

- Purification : Silica gel chromatography with acetone/hexane mixtures effectively isolates intermediates.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide?

Methodological Answer:

- Stepwise Synthesis : The compound requires multi-step reactions, starting with functionalization of the pyridinone core, followed by thioether linkage formation between the tetrazole and pyridinone moieties, and final amide coupling. Key intermediates include 5-methoxy-4-oxopyridin derivatives and 1-methyl-1H-tetrazole-5-thiol .

- Reaction Optimization :

- Temperature : Controlled heating (60–80°C) for cyclization and amide bond formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the thioether site .

- Catalysts : Triethylamine or DMAP improves amide coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, tetrazole protons at δ 8.5–9.0 ppm) .

- IR : Stretching vibrations for amide C=O (~1650 cm) and tetrazole C-N (~1450 cm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H] at m/z 456.12) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What preliminary assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- ADMET Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Microsomal Stability : Incubate with liver microsomes (CL calculation) .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the tetrazole or pyridinone substituents?

Methodological Answer:

- Tetrazole Modifications :

- Electron-Withdrawing Groups (e.g., Cl, CF): Accelerate nucleophilic substitution at the thioether site but may reduce amide coupling efficiency due to steric hindrance .

- Steric Effects : Bulky substituents (e.g., phenyl) on the tetrazole require higher temperatures (100°C) for cyclization .

- Pyridinone Core :

- Methoxy Position : Para-substitution (5-methoxy) enhances electron density, improving reactivity in SN2 reactions .

- Oxo Group : Participates in hydrogen bonding during enzyme inhibition, as shown by docking studies (e.g., interaction with kinase ATP-binding pockets) .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Methodological Answer:

-

Case Study : Conflicting IC values for kinase inhibition (e.g., 2.5 μM vs. 15 μM in EGFR):

- Hypothesis : Differences in assay conditions (e.g., ATP concentration, pH).

- Validation : Replicate assays under standardized conditions (10 mM ATP, pH 7.5) .

-

Computational Modeling : Molecular dynamics simulations identify key binding residues (e.g., Lys721 in EGFR) affected by the acetamide’s phenyl group .

-

Data Table : SAR Trends in Analogues

Substituent (R) EGFR IC (μM) Solubility (mg/mL) 4-Fluorophenyl 2.5 0.12 4-Methoxyphenyl 8.3 0.45 2,4-Dimethylphenyl 15.0 0.08 Source: Adapted from

Q. What strategies address discrepancies in metabolic stability data across studies?

Methodological Answer:

- Root Cause Analysis :

- Microsomal Source : Rat vs. human liver microsomes yield different CL values due to cytochrome P450 isoform variability .

- Incubation Time : Prolonged incubation (>60 min) overestimates degradation.

- Mitigation :

- Standardized Protocols : Use pooled human microsomes and 30-min incubation .

- Prodrug Design : Introduce ester moieties to mask labile sites (e.g., tetrazole thioether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.